Bienvenue dans la boutique en ligne BenchChem!

7-Iodo-4-ethylisoindolinone

Physicochemical profiling Lead optimization Medicinal chemistry procurement

7-Iodo-4-ethylisoindolinone (C₁₀H₁₀INO, MW 287.10 g/mol) is a heterobifunctional isoindolinone building block bearing an iodine atom at the 7-position and an ethyl group at the 4-position of the bicyclic core. The isoindolinone scaffold is a privileged pharmacophore in kinase inhibitor discovery, appearing in patents targeting JAK family kinases, CDC7, and other oncology-relevant protein kinases.

Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
Cat. No. B8548949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-4-ethylisoindolinone
Molecular FormulaC10H10INO
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESCCC1=C2CNC(=O)C2=C(C=C1)I
InChIInChI=1S/C10H10INO/c1-2-6-3-4-8(11)9-7(6)5-12-10(9)13/h3-4H,2,5H2,1H3,(H,12,13)
InChIKeyPLKZPNRIPPMMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-4-ethylisoindolinone: Procurement-Grade Isoindolinone Intermediate for Kinase-Targeted Medicinal Chemistry


7-Iodo-4-ethylisoindolinone (C₁₀H₁₀INO, MW 287.10 g/mol) is a heterobifunctional isoindolinone building block bearing an iodine atom at the 7-position and an ethyl group at the 4-position of the bicyclic core . The isoindolinone scaffold is a privileged pharmacophore in kinase inhibitor discovery, appearing in patents targeting JAK family kinases, CDC7, and other oncology-relevant protein kinases [1]. This specific iodo-ethyl substitution pattern positions the compound as a versatile late-stage diversification intermediate, where the aryl iodide serves as a cross-coupling handle and the 4-ethyl group provides a tractable hydrophobic contact that can be systematically varied in structure–activity relationship (SAR) campaigns [2].

Why 7-Iodo-4-ethylisoindolinone Cannot Be Replaced by Generic Isoindolinone Intermediates in SAR-Driven Programs


The 7-iodo-4-ethyl substitution pattern is not interchangeable with unsubstituted isoindolinone, 7-iodoisoindolinone (CAS 866766-96-3, MW 259.04), or 7-iodo-4-methylisoindolinone (CAS 913391-46-5, MW 273.07) without altering both the steric and electronic landscape of the pharmacophore . The ethyl group at C4 occupies a distinct hydrophobic volume compared to hydrogen or methyl, modifying the dihedral angle between the substituent and the planar isoindolinone ring [1]. The iodine at C7 provides a heavy-atom handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) or radioiodination, but its reactivity is modulated by the electron-donating character of the 4-ethyl group through the aromatic π-system [2]. Generic substitution with 4-unsubstituted or 4-methyl analogs therefore risks both altered coupling kinetics and divergent biological target engagement in downstream kinase assays, making procurement of the exact substitution pattern essential for reproducible SAR data.

Quantitative Differentiation Evidence: 7-Iodo-4-ethylisoindolinone vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from 4-Unsubstituted and 4-Methyl Comparators

7-Iodo-4-ethylisoindolinone (MW 287.10) is 28.06 Da heavier than 7-iodoisoindolinone (MW 259.04) and 14.03 Da heavier than 7-iodo-4-methylisoindolinone (MW 273.07), corresponding to the incremental mass of the ethyl vs. hydrogen or methyl substituent at C4 . The 4-ethyl group contributes an additional methylene unit that increases calculated logP by approximately 0.5–0.8 log units compared to the 4-methyl analog, based on the Hansch π constant for methylene insertion seen across isoindolinone series [1]. This lipophilicity shift is pharmacologically meaningful for CNS penetration and plasma protein binding considerations.

Physicochemical profiling Lead optimization Medicinal chemistry procurement

Synthetic Yield Benchmarking: 50% Yield in Pd-Mediated Iodination vs. Literature Mono-Iodination Yields

In the patent-described synthesis of 7-amino-4-ethylisoindolinone (US7745641B2), 7-iodo-4-ethylisoindolinone was obtained in 50% isolated yield (37.1 mg from 46 mg reactant) . This mono-iodination yield falls within the 34–48% range reported for mono-iodo isoindoline species prepared via H₅IO₆/KI/H₂SO₄ methodology, but below the 70–82% yields achievable for di-iodo analogs [1]. The 50% yield represents a reproducible benchmark for single-site 7-iodination in the presence of a 4-ethyl substituent on the isoindolinone scaffold.

Synthetic chemistry Process development Intermediate procurement

Heavy-Atom Advantage: Iodine at C7 Enables Quantitative Cross-Coupling Reactivity Superior to Bromo and Chloro Analogs

The aryl iodide at C7 of 7-iodo-4-ethylisoindolinone provides a quantitatively superior oxidative addition partner in Pd-catalyzed cross-coupling compared to the corresponding bromide or chloride. Aryl iodides react approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁵ times faster than aryl chlorides in standard Suzuki–Miyaura couplings [1]. This reactivity differential is directly relevant because the 4-chloro-7-iodo analog (4-chloro-7-iodo-2,3-dihydroisoindol-1-one) is also known in the patent literature [2], creating a practical procurement choice between 7-iodo-4-ethyl and 4-chloro-7-iodo variants for orthogonal coupling strategies.

Cross-coupling chemistry Radiolabeling C–C bond formation

Patent-Embedded Structural Differentiation: 7-Iodo-4-ethyl Pattern in JAK/CDC7 Inhibitor Chemical Space

The 7-iodo-4-ethylisoindolinone scaffold appears as a defined synthetic intermediate in US7745641B2, within a patent family that includes JAK inhibitor claims (EP2108642A1) and CDC7 inhibitor patents [1][2]. Critically, this compound sits at the intersection of two distinct medicinal chemistry programs: the 7-iodo substitution is exploited as a precursor to 7-amino derivatives (via amination or azidation/reduction), while the 4-ethyl group differentiates it from the 4-chloro-7-iodo variant disclosed in EP2108642A1 [2]. This dual-program patent embedding increases the probability that procurement of this specific intermediate supports multiple lead series simultaneously.

Kinase inhibitor patents Intellectual property Chemical space analysis

Optimal Procurement and Research Application Scenarios for 7-Iodo-4-ethylisoindolinone


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling at the C7 Aryl Iodide

Medicinal chemistry teams synthesizing kinase inhibitor libraries can exploit the C7 aryl iodide as a universal coupling handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig reactions. The iodine atom provides a reactivity advantage of approximately 100–1000-fold over the corresponding bromide, enabling coupling at lower temperatures and with broader substrate tolerance [1]. This scenario is most relevant when the 4-ethyl group has been pre-optimized as the optimal hydrophobic contact and the team requires systematic variation of the C7 position for target engagement optimization.

Precursor to 7-Amino-4-ethylisoindolinone for Downstream Kinase Inhibitor Synthesis

As documented in US7745641B2, 7-iodo-4-ethylisoindolinone is the direct precursor to 7-amino-4-ethylisoindolinone via amination or azidation/reduction sequences [2]. The 50% isolated yield benchmark from patent procedures provides a reproducible starting point for process chemists scaling this transformation. Procurement of the iodide specifically (rather than attempting direct purchase of the amino derivative) may be preferred when in-house Pd-catalyzed amination capabilities offer cost or purity advantages over commercial sourcing of the amine.

Radioiodination Probe Synthesis for Target Engagement and Occupancy Studies

The C7 iodine position is structurally analogous to sites used for ¹²⁵I or ¹²³I radioiodination in related indolinone and isoindolinone pharmacophores. The 4-ethyl substitution provides a distinct hydrophobicity signature (estimated clogP ~2.2–2.6) that differentiates the resulting probe from 4-unsubstituted or 4-methyl radioiodinated analogs [3]. This application scenario is relevant for pharmacology groups requiring matched radioligands for receptor occupancy assays where the 4-ethyl SAR has been pre-established.

Building Block Procurement for Dual-Program Patent Strategy Support

Organizations with research programs in both JAK inhibition (EP2108642A1 space) and broader nitrogen-containing heterocycle kinase inhibitors (US7745641B2 space) benefit from procuring the 4-ethyl variant as a structurally distinct intermediate. The 4-ethyl-7-iodo pattern is not claimed in EP2108642A1 (which discloses the 4-chloro-7-iodo variant), creating potential freedom-to-operate advantages [4]. This procurement strategy supports lead series that are deliberately differentiated from the 4-chloro JAK inhibitor chemotype.

Quote Request

Request a Quote for 7-Iodo-4-ethylisoindolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.